

Crystal Structure Data & Performance Guide: Fluoroindole Boronic Acids

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Compound of Interest

Compound Name: (6-fluoro-1H-indol-5-yl)boronic acid
CAS No.: 1361325-83-8
Cat. No.: B2859169

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Executive Summary: The Solid-State Paradox

Fluoroindole boronic acids are critical synthons in the development of kinase inhibitors (e.g., VEGFR, EGFR targets). However, they present a "solid-state paradox" to the researcher: they rarely exist as pure, monomeric boronic acids (

) in the crystal lattice. Instead, they exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines) and hydrogen-bonded oligomers.

Understanding this structural flux is not merely academic—it dictates stoichiometric accuracy in Suzuki-Miyaura couplings, shelf-life stability, and solubility profiles. This guide dissects the crystallographic data to optimize your experimental workflows.

Structural Determinants of Performance

The Fluorine Effect on Crystal Packing

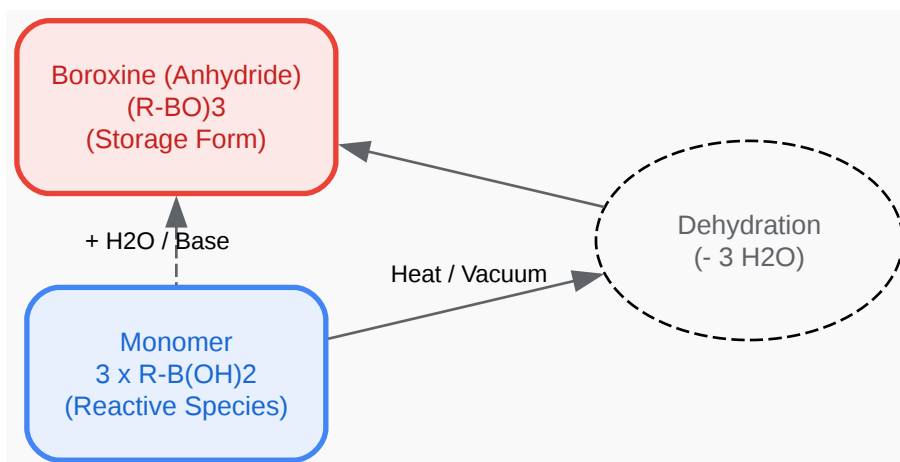
The position of the fluorine atom on the indole core drastically alters the solid-state arrangement and reactivity. Crystallographic analysis reveals three distinct mechanisms driven

by the fluorine substituent:

- Ortho-F Effect (e.g., 7-fluoroindole-2-boronic acid):
 - Mechanism: When fluorine is ortho to the boronic acid moiety, it acts as a hydrogen bond acceptor, forming an intramolecular interaction.^[1]
 - Crystal Consequence: This "locks" the rotation of the group, disrupting the formation of the standard centrosymmetric dimer synthon. These isomers often exhibit lower melting points and higher solubility in non-polar solvents.
 - Reactivity: The intramolecular bond increases the Lewis acidity of the boron center, accelerating transmetallation but also promoting protodeboronation (instability).
- Meta/Para-F Effect (e.g., 5-fluoroindole-2-boronic acid):
 - Mechanism: Remote fluorine atoms exert a strong electron-withdrawing inductive effect (-I) without steric interference.
 - Crystal Consequence: These isomers typically crystallize as classic syn-anti hydrogen-bonded dimers, forming infinite ribbons or sheets in the lattice. They are generally more stable and have higher melting points (C).

The Boroxine Cycle

X-ray diffraction (XRD) studies confirm that "pure" fluoroindole boronic acids often contain 10–40% boroxine content upon storage. This transformation is driven by entropy and water loss.



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Figure 1: The reversible dehydration of boronic acids to boroxines. In the solid state, this equilibrium shifts towards the boroxine, altering the effective molecular weight of the reagent.

Comparative Data: Isomer Performance Matrix

The following table synthesizes physicochemical data derived from crystal structure analysis and reactivity profiles.

Feature	5-Fluoroindole-2-boronic acid	6-Fluoroindole-2-boronic acid	7-Fluoroindole-2-boronic acid	Non-Fluorinated Control
CAS Registry	352359-23-0 (N-Boc)	1613450-44-4	2077188-75-9	4755-92-4
Crystal Habit	Needles / Plates	Prisms	Amorphous / Microcrystalline	Needles
Melting Point	116–122 °C	110–115 °C	95–102 °C	108–112 °C
H-Bond Motif	Syn-anti Dimer (Intermolecular)	Syn-anti Dimer (Intermolecular)	Intramolecular ()	Syn-anti Dimer
Boroxine Risk	Moderate	Moderate	High (Steric strain)	Low
pKa (approx)	~8.3	~8.5	~7.8 (Increased Acidity)	~9.0
Suzuki Efficiency	High (Stable intermediate)	High	Moderate (Protodeboronation on risk)	Baseline

“

Critical Insight: The 7-fluoro isomer typically shows the largest deviation in crystal packing due to the proximity of the fluorine to the indole NH and the boronic acid at C2 (if unprotected). This steric crowding often prevents efficient packing, leading to lower density crystals and faster dissolution rates.

Experimental Protocols

Crystallization of Refractory Boronic Acids

Standard recrystallization often fails for fluoroindole boronic acids due to boroxine formation. Use this "Self-Validating" protocol to obtain X-ray quality crystals or pure reagent.

Reagents:

- Crude Fluoroindole Boronic Acid
- Solvent A: Acetone (Polar, H-bond acceptor)
- Solvent B: Water (Hydrolysis agent)
- Solvent C: Hexane (Anti-solvent)

Workflow:

- Dissolution: Dissolve 100 mg of crude material in minimal Acetone (approx. 2 mL) at RT.
- Hydrolysis Reset: Add 2 drops of

. Why? This shifts the equilibrium from Boroxine

Monomer.
- Filtration: Filter through a 0.45

PTFE syringe filter to remove insoluble oxides.
- Vapor Diffusion: Place the acetone solution in a small vial. Place this vial inside a larger jar containing Hexane. Cap the large jar tightly.
- Harvest: Allow to stand undisturbed for 3–5 days. The slow diffusion of hexane will force the monomer to crystallize as the acetone evaporates.

Rapid Quality Check (Boroxine vs. Monomer)

Before setting up a sensitive Suzuki coupling, verify the state of your reagent.

- Run

NMR in

+ 1 drop

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- Observation: If sharp peaks appear, the

has hydrolyzed the boroxine. This confirms the chemical identity but not the physical state.

- Run IR Spectroscopy (ATR):

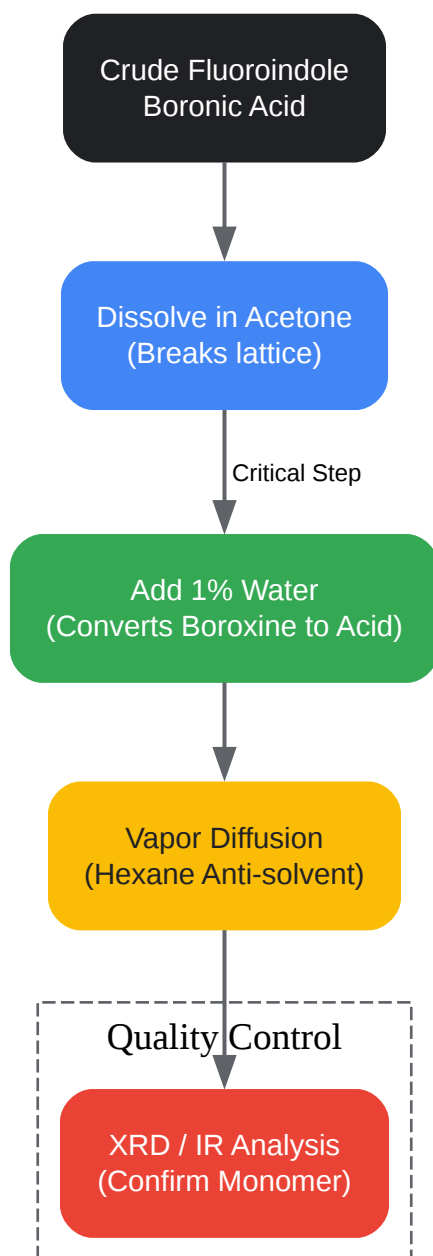
- Monomer: Broad O-H stretch at 3200–3400

.

- Boroxine: Distinct B-O ring stretch at ~1350

and absence of strong O-H bands.

Visualization: Crystallization & Handling Workflow



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Figure 2: Optimized workflow for isolating monomeric boronic acid crystals, preventing anhydride contamination.

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